Methoxydienon

Übersicht

Beschreibung

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid and progestogen of the 19-nortestosterone group. It is characterized by its methoxy and dienone functional groups. Methoxydienone was developed in the 1960s and 1970s by chemist Herchel Smith and his colleagues while they were developing progestins for use in oral contraceptives . This compound is known for its potential use as a performance-enhancing drug .

Wissenschaftliche Forschungsanwendungen

Methoxydienone has several scientific research applications, including:

Biology: Methoxydienone is studied for its effects on cellular processes and hormone regulation.

Industry: Methoxydienone is used in the development of new synthetic routes and methodologies for the production of steroidal compounds.

Wirkmechanismus

Target of Action

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid (AAS) and progestogen . It belongs to the 19-nortestosterone group, which is related to levonorgestrel . The primary targets of Methoxydienone are the androgen receptors in the body. It interacts with these receptors to exert its effects .

Mode of Action

Methoxydienone interacts with its targets, the androgen receptors, to bring about changes in the body. It is a potent anabolic when administered via injection, with an anabolic:androgenic ratio of approximately 54:27 relative to testosterone propionate and 90:625 relative to nandrolone .

Biochemische Analyse

Biochemical Properties

Methoxydienone interacts with various enzymes and proteins in the body. It is a potent anabolic when administered via injection with an anabolic:androgenic ratio of approximately 54:27 relative to testosterone propionate and 90:625 relative to nandrolone .

Cellular Effects

The effects of Methoxydienone on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methoxydienone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Methoxydienone change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Vorbereitungsmethoden

Methoxydienone can be synthesized through various synthetic routes. One common method involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to prepare an acetylide, which is then hydrolyzed to obtain the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for methoxydienone are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Methoxydienone undergoes various types of chemical reactions, including:

Oxidation: Methoxydienone can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert methoxydienone to its corresponding alcohols or alkanes.

Substitution: Methoxydienone can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Methoxydienone is similar to other anabolic-androgenic steroids and progestogens, such as:

Nandrolone: A potent anabolic steroid with similar androgenic and anabolic properties.

Trenbolone: Another anabolic steroid known for its strong anabolic effects.

Levonorgestrel: A synthetic progestogen used in contraceptives, structurally related to methoxydienone.

Methoxydienone is unique due to its specific combination of methoxy and dienone functional groups, which contribute to its distinct chemical and biological properties. Unlike some other steroids, methoxydienone has not been widely marketed or used clinically, making it a compound of interest primarily in research settings.

Biologische Aktivität

Methoxydienone, a synthetic anabolic steroid, is known for its potential applications in enhancing athletic performance and muscle growth. Its biological activity is primarily attributed to its interaction with androgen receptors, leading to various physiological effects. This article explores the biological activity of Methoxydienone, including its mechanism of action, pharmacokinetics, potential therapeutic uses, and associated risks.

Overview of Methoxydienone

Methoxydienone is chemically classified as a 17α-methylated anabolic steroid. It is structurally related to other anabolic steroids like metandienone and methyltestosterone, which are known for their potent anabolic effects. Methoxydienone is converted in the body into testosterone and other sex hormones, contributing to its effects on muscle mass and strength .

The primary mechanism of action for Methoxydienone involves binding to androgen receptors in various tissues, particularly muscle and bone. This interaction stimulates protein synthesis and promotes muscle hypertrophy. The compound also exhibits anti-catabolic properties, which help in preserving lean muscle mass during periods of caloric deficit or intense training.

Pharmacokinetics

Research indicates that Methoxydienone has a relatively high oral bioavailability due to its 17α-methyl group, which protects it from hepatic metabolism. Following administration, it undergoes extensive metabolism primarily through phase I reactions involving hydroxylation and reduction . The metabolites formed can be detected in urine samples, which is crucial for anti-doping controls in sports.

Anabolic Effects

Methoxydienone's anabolic properties are well-documented, making it popular among athletes and bodybuilders. It promotes:

- Increased Muscle Mass : Users often report significant gains in muscle size and strength.

- Enhanced Recovery : The compound may reduce recovery time between workouts by decreasing muscle damage.

Anti-Catabolic Effects

Methoxydienone may prevent muscle breakdown during caloric restriction or intense training periods. This property is beneficial for athletes looking to maintain muscle while cutting weight.

Potential Therapeutic Uses

While Methoxydienone is primarily used in sports contexts, it has potential therapeutic applications in:

- Hormonal Replacement Therapy : It could be considered for patients with low testosterone levels.

- Cachexia Treatment : The compound may help combat muscle wasting conditions associated with chronic illnesses.

Case Studies

A notable case study examined the effects of Methoxydienone on a competitive bodybuilder over six weeks. The subject reported increased muscle mass and strength but also experienced side effects such as elevated liver enzymes (AST and ALT), indicating potential hepatotoxicity associated with anabolic steroid use .

| Parameter | Pre-Use Levels | Post-Use Levels |

|---|---|---|

| Creatinine (mg/dL) | 0.9 | 1.5 |

| AST (U/L) | 25 | 45 |

| ALT (U/L) | 30 | 70 |

This data highlights the need for careful monitoring when using anabolic steroids like Methoxydienone.

Risks and Side Effects

Despite its benefits, Methoxydienone carries several risks:

- Hepatotoxicity : The compound has been associated with liver damage, particularly in users who consume high doses or use it over extended periods .

- Cardiovascular Issues : Long-term use can lead to adverse cardiovascular effects, including hypertension and dyslipidemia.

- Endocrine Disruption : Users may experience hormonal imbalances leading to gynecomastia or testicular atrophy due to feedback inhibition on the hypothalamic-pituitary-gonadal axis.

Eigenschaften

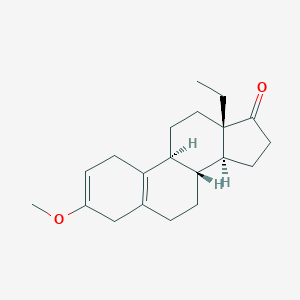

IUPAC Name |

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMRKLSVUBRLLQ-XSYGEPLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036347, DTXSID001045120 | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2322-77-2, 6236-40-4 | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYGONADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12AU99WIMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.